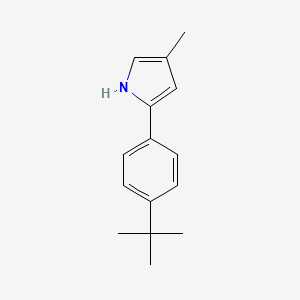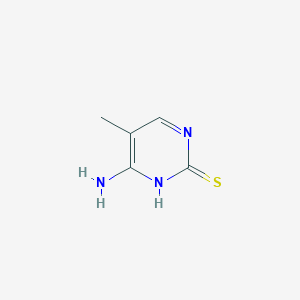
2,3,5-Tripropyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Tripropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure with nitrogen as a heteroatom. This compound is notable for its three propyl groups attached at the 2, 3, and 5 positions of the pyrrole ring. Pyrroles are significant in organic chemistry due to their presence in various natural products and their utility in synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tripropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of terminal alkynes with nitriles in the presence of a catalyst such as Cp2TiCl2 and EtAlCl2. This multicomponent reaction yields 2,3,5-substituted pyrroles with varying yields depending on the specific reactants and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,3,5-Tripropyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring, typically using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Formation of 2,3,5-tripropyl-1H-pyrrolidine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
科学的研究の応用
2,3,5-Tripropyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
作用機序
The mechanism of action of 2,3,5-Tripropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,3,5-Triphenyl-1H-pyrrole: Similar structure but with phenyl groups instead of propyl groups.
2,3,5-Trimethyl-1H-pyrrole: Similar structure but with methyl groups instead of propyl groups.
2,3,5-Trisubstituted pyrroles: General class of compounds with various substituents at the 2, 3, and 5 positions.
Uniqueness
2,3,5-Tripropyl-1H-pyrrole is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to other pyrrole derivatives.
特性
分子式 |
C13H23N |
|---|---|
分子量 |
193.33 g/mol |
IUPAC名 |
2,3,5-tripropyl-1H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-11-10-12(8-5-2)14-13(11)9-6-3/h10,14H,4-9H2,1-3H3 |
InChIキー |
MZXIFROELVCKRN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(N1)CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


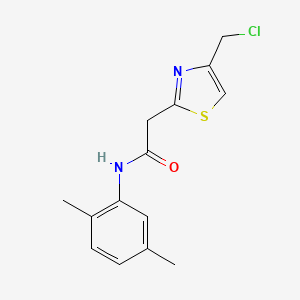

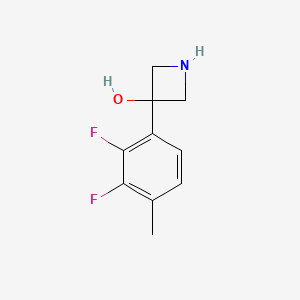
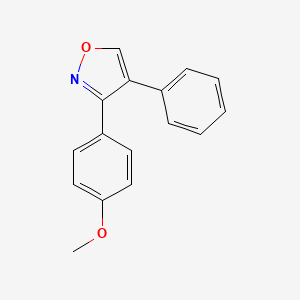

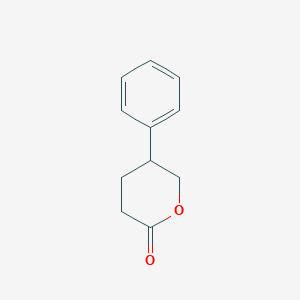
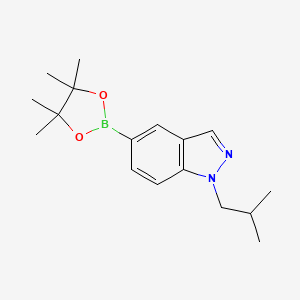
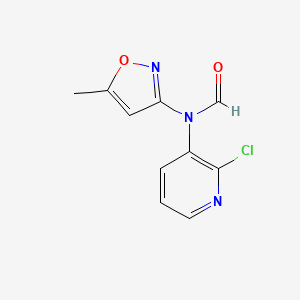
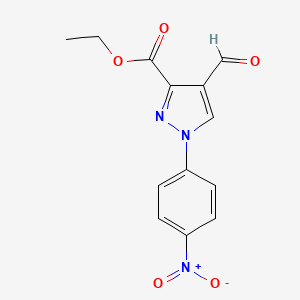
![Tert-Butyl 7-(Hydroxymethyl)-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11768697.png)
